molecular formula C6H12Cl2N2O B137091 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride CAS No. 145222-00-0

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Cat. No.: B137091
CAS No.: 145222-00-0
M. Wt: 199.08 g/mol
InChI Key: LLSGQQGODBSVRC-UHFFFAOYSA-N
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Description

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further linked to a piperazine ring. This compound is of significant interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with 2-chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:

Piperazine+2-Chloroacetyl chloride2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride\text{Piperazine} + \text{2-Chloroacetyl chloride} \rightarrow \text{this compound} Piperazine+2-Chloroacetyl chloride→2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of 2-chloro-1-(piperazin-1-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(piperazin-1-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities.

    Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methyl-1-piperazinyl)ethanone
  • 2-Chloro-1-(4-morpholinyl)ethanone
  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

Uniqueness

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is unique due to its specific structural features, such as the presence of both a chloro group and a piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSGQQGODBSVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374062
Record name 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145222-00-0
Record name 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145222-00-0
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